

# Introduction: From Molecular Formula to Confirmed Structure

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## Compound of Interest

Compound Name: (3-Methoxypyridin-4-yl)methanamine

CAS No.: 909895-75-6

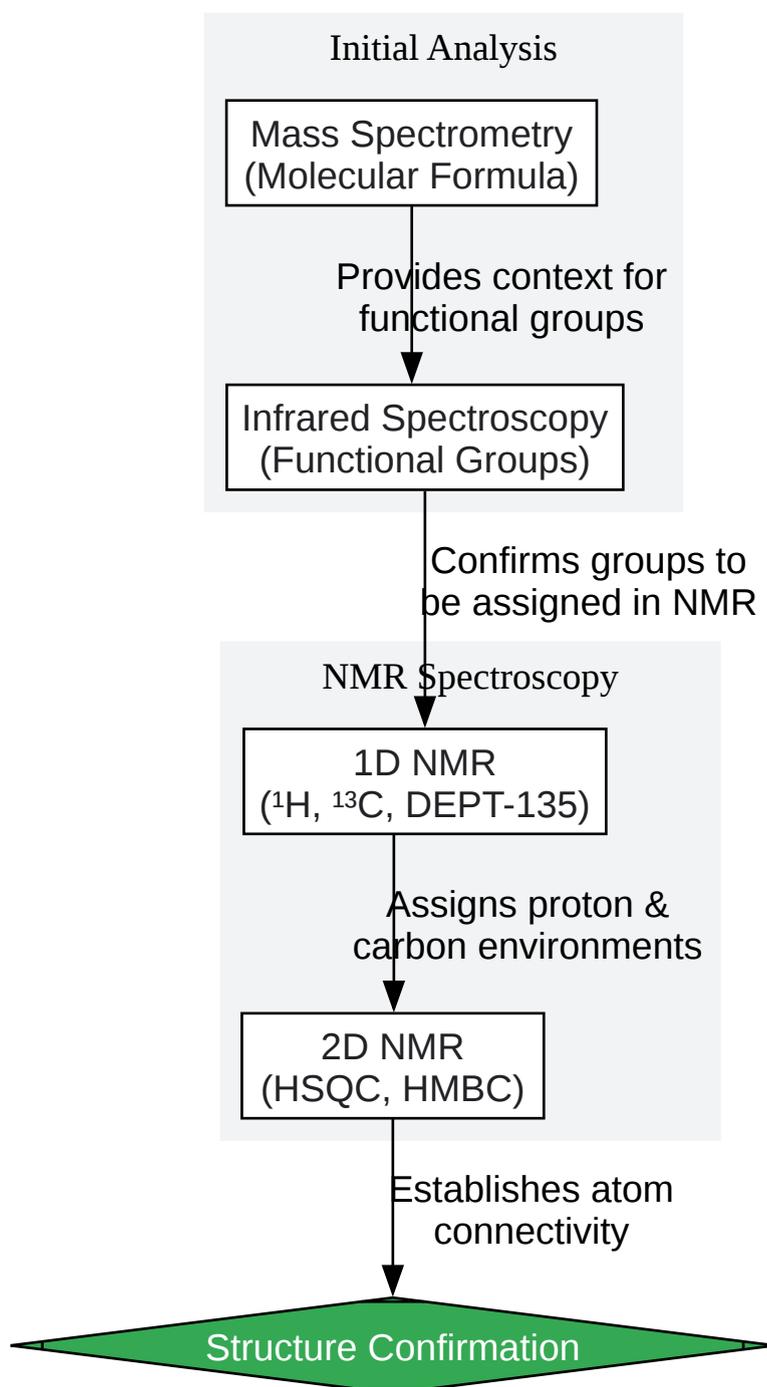
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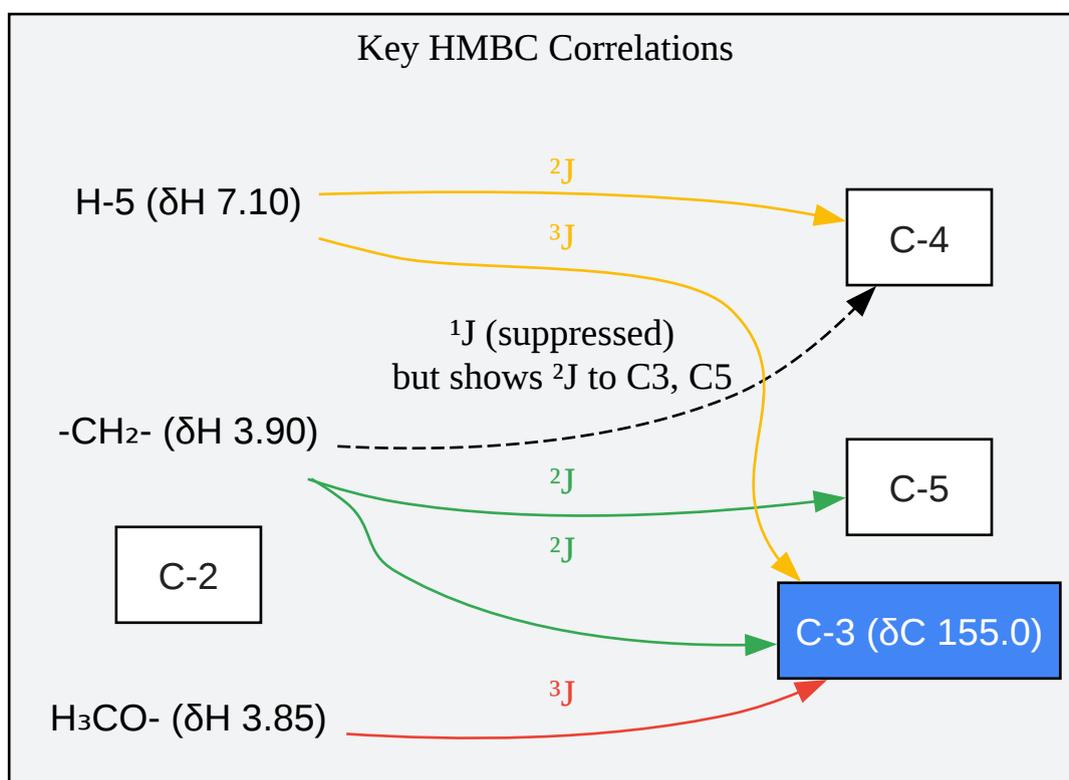
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In the realm of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development programs. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of **(3-Methoxypyridin-4-yl)methanamine**, a substituted pyridine derivative of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It eschews a simple recitation of data in favor of a logical, problem-solving narrative. We will proceed as one would in a laboratory setting: starting with the most basic information—the molecular formula—and progressively adding layers of complexity and certainty through a multi-technique spectroscopic approach. Each step is chosen for the specific piece of the structural puzzle it solves, and the rationale behind these choices is explained in detail. The self-validating nature of this workflow ensures the highest degree of confidence in the final, confirmed structure.

The overall analytical workflow is visualized below.





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